molecular formula C7H3BrClIN2 B13675383 4-Bromo-7-chloro-3-iodo-1H-indazole

4-Bromo-7-chloro-3-iodo-1H-indazole

Cat. No.: B13675383
M. Wt: 357.37 g/mol
InChI Key: AQKRVXHGHCQUTO-UHFFFAOYSA-N
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Description

4-Bromo-7-chloro-3-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. The presence of bromine, chlorine, and iodine atoms in the structure of this compound makes it a unique compound with potential for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-chloro-3-iodo-1H-indazole can be achieved through various methods, including transition metal-catalyzed reactions and cyclization reactions. One common method involves the use of 2,6-dichlorobenzonitrile as a starting material, followed by regioselective bromination and cyclization with hydrazine . This method provides a high yield and is suitable for large-scale production.

Industrial Production Methods

Industrial production of this compound typically involves the use of cost-effective starting materials and optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, chlorination, and iodination, followed by purification techniques like recrystallization and column chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-chloro-3-iodo-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Hydrazine: Used for cyclization reactions.

    Transition Metal Catalysts: Such as copper and palladium, used for various catalytic reactions.

    Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.

Major Products Formed

The major products formed from the reactions of this compound include various substituted indazoles and other heterocyclic compounds with potential biological activities .

Scientific Research Applications

4-Bromo-7-chloro-3-iodo-1H-indazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-7-chloro-3-iodo-1H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The presence of halogen atoms in the structure enhances its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Bromo-7-chloro-3-iodo-1H-indazole include:

Uniqueness

The uniqueness of this compound lies in its specific combination of halogen atoms, which provides distinct chemical reactivity and biological activity compared to other indazole derivatives. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C7H3BrClIN2

Molecular Weight

357.37 g/mol

IUPAC Name

4-bromo-7-chloro-3-iodo-2H-indazole

InChI

InChI=1S/C7H3BrClIN2/c8-3-1-2-4(9)6-5(3)7(10)12-11-6/h1-2H,(H,11,12)

InChI Key

AQKRVXHGHCQUTO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NNC(=C2C(=C1)Br)I)Cl

Origin of Product

United States

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